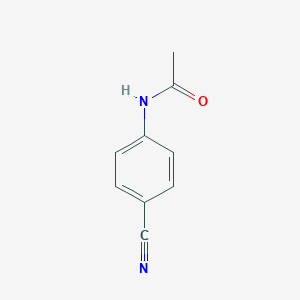
3,3-Dimethyl-5-nitroindolin-2-one
Descripción general
Descripción
3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).
Aplicaciones Científicas De Investigación
Photolabile Precursors
3,3-Dimethyl-5-nitroindolin-2-one derivatives, particularly 1-acyl-7-nitroindolines, have been studied for their role as photolabile precursors of carboxylic acids, which are significant in the release of neuroactive amino acids. The efficiency of photolysis in these compounds can be influenced by substituents, such as the 4-methoxy group, which improves photolysis efficiency more than 2-fold (Papageorgiou & Corrie, 2000).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of various heterocyclic compounds. For instance, its derivatives are involved in the preparation of 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides and (het)aryl aldehydes, utilizing sodium dithionite as a reducing agent (Romero et al., 2013).
Development of Thermochromic Materials
The synthesis of novel spiropyrans through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with different nitro-substituted o-hydroxy aromatic aldehydes has been reported. These novel spiropyrans, when encapsulated in silica nano-shells, exhibit potential applications for colorimetric temperature indication due to their thermochromic behavior (Iqbal et al., 2022).
Biological Applications
In biology, an antenna-sensitized nitroindoline precursor has been synthesized for the rapid release of L-glutamate, a neuroactive amino acid. This precursor efficiently activates neuronal glutamate ion channels upon photolysis, demonstrating its applicability in biological experiments (Papageorgiou et al., 2004).
Radical Recombination in Chemistry
The compound has been used in the study of stereoselective dimerization of benzylic amines derived from 2-(acyloxymethyl)-5-nitroindolines. This process involves oxidation and radical recombination, highlighting its significance in radical chemistry (Nowak & George, 2002).
Photoactivation in Acylation Reactions
5-Bromo-7-nitroindoline, a related compound, is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions (Michael, 2009).
Synthesis of Indoles
The compound is also involved in the synthesis of indoles through intermolecular cyclization of unfunctionalized nitroarenes and alkynes, enabling the formation of the skeleton of pharmaceutically active compounds like Fluvastatin (Ragaini et al., 2009).
Propiedades
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-nitroindolin-2-one | |
CAS RN |
100511-00-0 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


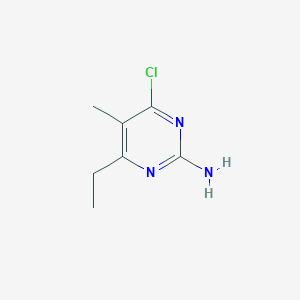



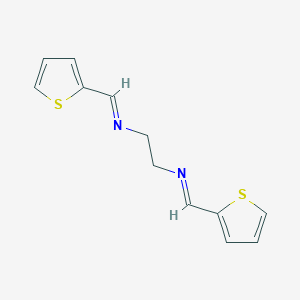
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
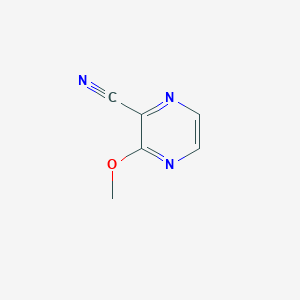
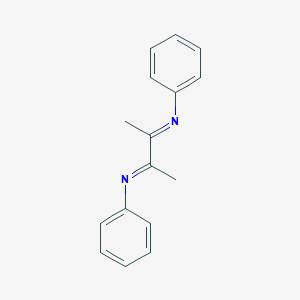

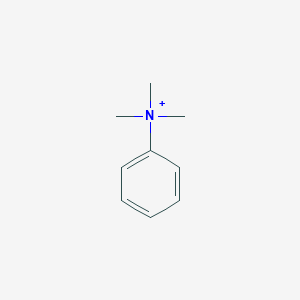

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
